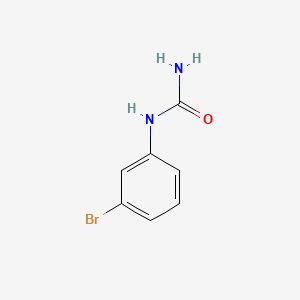

3-Bromophenylurea

CAS No.: 2989-98-2

Cat. No.: VC1959603

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2989-98-2 |

|---|---|

| Molecular Formula | C7H7BrN2O |

| Molecular Weight | 215.05 g/mol |

| IUPAC Name | (3-bromophenyl)urea |

| Standard InChI | InChI=1S/C7H7BrN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) |

| Standard InChI Key | DHMRSMNEKFDABI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)NC(=O)N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)NC(=O)N |

Introduction

3-Bromophenylurea is a chemical compound with the molecular formula C₇H₇BrN₂O and a molecular weight of approximately 215.06 g/mol. It is a derivative of urea, where a bromine atom is substituted on the phenyl ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and potential biological activities.

Storage and Handling

3-Bromophenylurea should be stored in a sealed container at room temperature. It is classified as a hazardous substance with specific handling precautions, including wearing protective clothing and avoiding ingestion or inhalation.

Synthesis and Applications

While specific synthesis methods for 3-Bromophenylurea are not detailed in the available literature, urea derivatives are generally synthesized through reactions involving isocyanates or carbamoyl chlorides. The compound's potential applications could include pharmaceutical research, given the interest in urea derivatives as inhibitors or modulators in biological systems.

Biological Activity

Although specific biological activity data for 3-Bromophenylurea is limited, urea derivatives have been explored for their potential in drug development. For instance, N,N-diphenylurea derivatives have shown promise as IDO1 inhibitors, which are beneficial in cancer treatment research . The structural similarity between these compounds and 3-Bromophenylurea suggests potential avenues for further investigation.

Research Findings

While direct research findings on 3-Bromophenylurea are scarce, related compounds have demonstrated significant biological activities. For example, other urea derivatives have been studied for their antimicrobial and anticancer properties . These studies highlight the potential for urea-based compounds to be developed into therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume